Benzyl (R)-pyrrolidine-3-carboxylate
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
benzyl (3R)-pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(11-6-7-13-8-11)15-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m1/s1 |
InChI Key |
HMWIMQPWNDDSFE-LLVKDONJSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CNCC1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Esterification of Pyrrolidine-3-carboxylic Acid
- Starting Material: (R)-pyrrolidine-3-carboxylic acid.
- Esterification Agent: Benzyl alcohol.
- Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used to promote esterification under mild to moderate heating.
- Solvents: Organic solvents like toluene or dichloromethane are typical.
- Reaction Conditions: Reflux or controlled heating to drive the equilibrium toward ester formation.
- Workup: Removal of water by azeotropic distillation or drying agents to shift equilibrium.
This method is straightforward and widely used in laboratory and industrial settings due to its simplicity and efficiency.
Protection and Functional Group Manipulation Routes
- Hydroxy-Pyrrolidine Intermediate: Benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate can be prepared by protecting the pyrrolidine nitrogen with a benzyl group and introducing a hydroxy group at the 3-position.
- Mesylation: The hydroxy group is converted into a good leaving group by reaction with mesyl chloride in the presence of a base (e.g., triethylamine) at low temperatures (0–5°C) in ethyl acetate.
- Amination: The mesylated intermediate is then reacted with ammonia under pressure (e.g., 1.36×10^7 Pa at 150°C) to substitute the mesylate with an amino group, yielding benzyl (R)-3-amino-pyrrolidine-1-carboxylate with high enantiomeric excess (97% e.e.).
This multi-step approach allows for precise stereochemical control and functional group transformations, useful for synthesizing derivatives.
Enantioselective Hydrogenation and Catalytic Methods
- Novel processes involve enantioselective hydrogenation of pyrrolidine derivatives or aryl-substituted precursors to obtain the desired stereochemistry with high enantiomeric purity.
- Catalysts such as chiral transition metal complexes (e.g., palladium with triphenylphosphine ligands) are employed.
- These methods operate under moderate temperature and pressure conditions, providing high yields and purity.
Industrial Production Methods
- Batch and Continuous Flow Reactors: Large-scale synthesis employs optimized batch or continuous flow reactors for better control of reaction parameters, improved safety, and scalability.
- Catalyst Systems: Use of metal-free catalysts like tetrabutylammonium iodide (TBAI) or chiral metal catalysts enhances reaction efficiency and environmental compatibility.
- Purification: Advanced chromatographic techniques (e.g., silica gel column chromatography) are used to isolate enantiomerically pure products.
- Process Optimization: Reaction times, temperatures, and reagent equivalents are carefully controlled to maximize yield and minimize impurities.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Benzyl (3R)-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Benzyl (3R)-pyrrolidine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its pyrrolidine scaffold is commonly found in pharmaceuticals with diverse therapeutic effects.
Industry: In the industrial sector, benzyl (3R)-pyrrolidine-3-carboxylate can be utilized in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of benzyl (3R)-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Analysis :
- Tosyloxy derivatives (e.g., ) are reactive intermediates for further functionalization, leveraging the tosyl group as a leaving group .
- Amino derivatives () are pivotal in prodrug strategies, as seen in ABT-627, where the amino group facilitates receptor binding .
- Difluoro analogs () exhibit enhanced lipophilicity and resistance to oxidative degradation, critical for CNS-targeting drugs .
Physical and Analytical Properties
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
